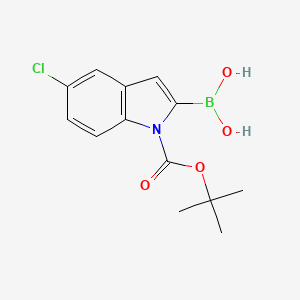![molecular formula C13H18N2OS B1276829 2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590358-28-4](/img/structure/B1276829.png)
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Übersicht
Beschreibung
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H18N2OS and its molecular weight is 250.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activities
2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been synthesized using the Gewald reaction and its acid chloride derivatives have shown significant in vitro anti-inflammatory and antioxidant activities. These properties are comparable to those of ibuprofen and ascorbic acid, indicating potential therapeutic applications in conditions associated with inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).
Synthesis of Novel Derivatives
The compound has been used as a precursor in the synthesis of novel substituted thienopyrimidine derivatives. These derivatives were obtained through various reactions, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).
Anticonvulsant Activity and In Silico Studies
The compound has been utilized in the synthesis of Schiff bases of 2-aminothiophenes, which were evaluated for their anticonvulsant activity. These studies included in silico properties analysis and screening against seizures, showing promising results against phenytoin and diazepam as reference standards (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).
Synthesis of Nucleoside Analogues
This compound has also been used in the synthesis of racemic heterobicyclic amino alcohols, which are intermediates in the creation of nucleoside analogues with heterobicyclic pseudosugars. This application is crucial in the field of antiviral and anticancer drug development (Abeijón, Blanco, Fernández, García, & López, 2006).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and demonstrated in vitro antimicrobial activity. This highlights its potential as a precursor in the development of new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, leading to changes in gene expression that affect cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Understanding the dosage threshold is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels within the cell . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .
Eigenschaften
IUPAC Name |
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c14-12-11(9-6-3-7-10(9)17-12)13(16)15-8-4-1-2-5-8/h8H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOBZVFWWOIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146791 | |
| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590358-28-4 | |
| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















